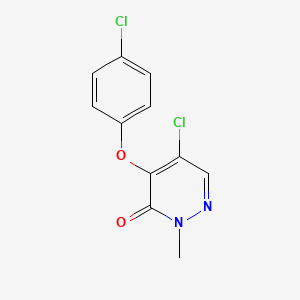
5-chloro-4-(4-chlorophenoxy)-2-methyl-3(2H)-pyridazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-4-(4-chlorophenoxy)-2-methyl-3(2H)-pyridazinone, commonly known as Pyridaben, is a pesticide used to control mites and other pests in crops. It belongs to the pyridazinone class of pesticides and is widely used in agriculture due to its efficacy and low toxicity to humans and animals.
Wirkmechanismus
Pyridaben acts as a mitochondrial electron transport inhibitor, disrupting the production of ATP in the mitochondria of pests. This leads to a decrease in energy production and ultimately results in the death of the pest. Pyridaben has a unique binding site on the mitochondrial complex III, which makes it highly specific and effective against pests.
Biochemical and Physiological Effects
Pyridaben has low toxicity to humans and animals, but it can have some physiological effects on pests. It has been shown to cause a decrease in respiration and an increase in oxidative stress in pests, leading to cell death. Pyridaben can also affect the reproduction and development of pests, leading to a decrease in population size.
Vorteile Und Einschränkungen Für Laborexperimente
Pyridaben has several advantages for use in lab experiments. It is highly specific and effective against pests, making it a useful tool for studying pest physiology and behavior. It is also relatively easy to apply and has low toxicity to humans and animals, making it a safe option for lab experiments. However, Pyridaben does have some limitations. It can be expensive to produce and may not be readily available in some areas. Additionally, its efficacy can vary depending on the target pest and the environment.
Zukünftige Richtungen
There are several future directions for research on Pyridaben. One area of interest is the development of new formulations and delivery methods to improve its efficacy and reduce its environmental impact. Another area of interest is the study of Pyridaben's effects on non-target organisms, such as beneficial insects and soil microorganisms. Additionally, research on the mechanisms of resistance to Pyridaben in pests could lead to the development of new pest management strategies. Overall, Pyridaben is a valuable tool for pest management in agriculture, and further research on its properties and applications could lead to significant advancements in pest control.
Synthesemethoden
Pyridaben is synthesized through a multistep process involving the reaction of 4-chlorophenol with 2-amino-5-chloropyridine to form 5-chloro-4-(4-chlorophenoxy)-2-methylpyridine. This intermediate is then reacted with ethyl chloroformate to form 5-chloro-4-(4-chlorophenoxy)-2-methyl-3(2H)-pyridazinone, which is the final product. The synthesis method is well established and has been optimized for large-scale production.
Wissenschaftliche Forschungsanwendungen
Pyridaben has been extensively studied for its use as a pesticide in agriculture. It has been shown to be effective against a wide range of mites and other pests, including spider mites, rust mites, and broad mites. Pyridaben is also effective against some insect pests, such as whiteflies and thrips. Its efficacy and low toxicity make it an attractive option for integrated pest management in crops.
Eigenschaften
IUPAC Name |
5-chloro-4-(4-chlorophenoxy)-2-methylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O2/c1-15-11(16)10(9(13)6-14-15)17-8-4-2-7(12)3-5-8/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHKOVXDFPYVQPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=C(C=N1)Cl)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-4-(4-chlorophenoxy)-2-methyl-3(2H)-pyridazinone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{(3R*,4R*)-4-(4-morpholinylmethyl)-1-[(1-phenylcyclopropyl)carbonyl]-3-pyrrolidinyl}methanol](/img/structure/B5689391.png)
![isopropyl 4-{[(5-amino-4H-1,2,4-triazol-3-yl)thio]methyl}benzoate](/img/structure/B5689393.png)
![1-[(3,4-dimethylphenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5689417.png)
![cis-N-[(1-benzyl-1H-pyrazol-4-yl)methyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxamide dihydrochloride](/img/structure/B5689420.png)
![N~1~-{rel-(3R,4S)-4-cyclopropyl-1-[2-(dimethylamino)-5,6,7,8-tetrahydro-4-quinazolinyl]-3-pyrrolidinyl}glycinamide dihydrochloride](/img/structure/B5689437.png)
![2-[2-(1H-imidazol-4-yl)ethyl]-9-D-leucyl-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5689440.png)
![4-chloro-2-[(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-ylamino)methyl]phenol](/img/structure/B5689445.png)

![1,6-dimethyl-N-{[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]methyl}-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5689464.png)
![N-[3-(acetylamino)phenyl]-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide](/img/structure/B5689478.png)
![1-(7-methylthieno[3,2-d]pyrimidin-4-yl)-N-[2-(1H-1,2,3-triazol-5-ylthio)ethyl]piperidin-4-amine](/img/structure/B5689489.png)
![5-[(2,2-dimethylpropanoyl)amino]isophthalic acid](/img/structure/B5689496.png)
![1-(cyclohexylmethyl)-4-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]carbonyl}-1H-1,2,3-triazole](/img/structure/B5689501.png)
![5-(2,6-difluoro-4-methoxyphenyl)-3-[2-(methylthio)ethyl]-1-propyl-1H-1,2,4-triazole](/img/structure/B5689504.png)